methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
Description
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (CAS: 1221157-18-1) is a benzimidazole derivative with a molecular formula of C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol . Structurally, it consists of a methyl ester-linked butanoate chain attached to a 1-methyl-5-aminobenzimidazole core. This compound is primarily recognized as a key intermediate or impurity in the synthesis of bendamustine hydrochloride, a chemotherapeutic agent used for hematologic malignancies . Its synthesis often involves multi-step benzyl protection/deprotection, saponification, and esterification reactions .
Properties
IUPAC Name |
methyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16-11-7-6-9(14)8-10(11)15-12(16)4-3-5-13(17)18-2/h6-8H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUKBFSWEKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Step Synthesis Using Glutaric Anhydride
According to patent US8987469B2, a streamlined process involves:
- Reaction of starting materials with glutaric anhydride to form an intermediate acid derivative.
- Subsequent conversion to methylammonium 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoate using methylamine.
- Condensation to 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid.
- These steps are performed consecutively in a single reaction vessel without isolating intermediates, enhancing efficiency and reducing by-products.
This process favors glutaric anhydride over acid chlorides to minimize viscous by-product formation and uses chemically inert solvents for optimal reaction conditions.
Esterification and Amination via Benzyl Protection Strategy
A 2021 study published in SAGE Journals presents a nine-step synthesis involving:
- Conversion of 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate into mono- and bis-benzyl-protected intermediates through reductive amination and direct N-benzylation.
- Saponification to afford carboxylic acid derivatives.
- Esterification using benzyl alcohol and sulfuric acid (Fischer esterification) to protect the carboxyl group.
- Coupling of intermediates via Steglich esterification (using dicyclohexylcarbodiimide and N,N-dimethylaminopyridine) to form ester linkages.
- Final deprotection by catalytic hydrogenolysis (Pd/C, H₂) under mild conditions to yield the target compound.
This approach allows precise functional group manipulation and high purity of intermediates, facilitating subsequent transformations.
Ethyl Ester Intermediate Preparation and Conversion to Target Compound
Patent WO2012007966A2 describes:
- Preparation of ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate by reacting a precursor with sodium carbonate, sodium iodide, and 2-chloroethanol at 65-70 °C for 8-12 hours.
- Acidification and extraction steps to isolate the intermediate.
- Subsequent conversion to bendamustine hydrochloride through treatment with thionyl chloride and hydrochloric acid under reflux conditions.
- Purification by recrystallization from acetone and water.
Although this patent focuses on bendamustine, the ethyl ester intermediate is closely related to the methyl ester target compound and shares similar synthetic principles.
Comparative Table of Preparation Steps
Detailed Notes on Reaction Conditions and Yields
- The one-pot process using glutaric anhydride reduces purification steps and viscous by-product formation, improving overall yield and scalability.
- Benzyl protection strategies provide versatility in functional group manipulation but require careful control of reaction times and conditions to avoid over-alkylation or incomplete deprotection.
- The use of sodium carbonate and sodium iodide in alkylation with 2-chloroethanol facilitates nucleophilic substitution efficiently at moderate temperatures (65-70 °C).
- Purification steps commonly involve extraction with ethyl acetate or dichloromethane, acid-base pH adjustments, and recrystallization to achieve high-purity products.
- Catalytic hydrogenolysis for benzyl group removal is effective under mild conditions, preserving sensitive functional groups.
Chemical Reactions Analysis
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate are critical for understanding its pharmacological and synthetic roles. Below is a comparative analysis based on substituents, physicochemical properties, and applications:
Structural Analogs with Modified Ester Groups
Functional Group Modifications
- Amino Group Derivatives: Benzyl-protected analogs (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) are synthesized via reductive amination with benzaldehyde. These derivatives exhibit enhanced stability during synthesis but require deprotection for final drug formulation . Bis(2-hydroxyethyl)amino-substituted analogs (CAS: 3543-74-6) demonstrate improved water solubility due to hydroxyl groups, making them relevant for prodrug development .
- Carboxylic Acid Derivatives: 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (CAS: 1797008-41-3) lacks the ester group, increasing polarity and acidity (pKa ~4.5).
Physicochemical and Stability Data
Biological Activity
Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, also known as a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits a range of biological effects that warrant detailed exploration.
- Chemical Formula: C₁₂H₁₅N₃O₂
- Molecular Weight: 233.27 g/mol
- CAS Number: 914626-62-3
The biological activity of this compound primarily involves its interaction with various biological targets, including enzyme inhibition and receptor modulation. Research indicates that compounds with benzimidazole derivatives often exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of benzimidazole derivatives. For example:
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The IC₅₀ values were reported in the micromolar range, indicating potent activity against these cancer types .
Antimicrobial Effects
Benzimidazole derivatives have been reported to possess antimicrobial properties:
- Compounds structurally related to this compound exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has also been explored:
- In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning: Variations in the substituents on the benzimidazole ring can significantly alter potency.
- Chain Length: The length of the butanoate chain has been shown to affect solubility and bioavailability, impacting overall efficacy.
- Functional Groups: The presence of amino groups enhances hydrogen bonding capabilities, potentially increasing interaction with biological targets .
Case Studies
A few notable case studies highlight the compound's biological activities:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxic effects on HeLa cells (IC₅₀ ~ 5 µM) |
| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha production in activated macrophages by 40% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 5-amino-1-methyl-1H-benzo[d]imidazole with butanoic acid derivatives in methanol under reflux. Key variables include solvent choice (methanol vs. ethanol), dehydrating agents (e.g., DCC), and purification methods (recrystallization or column chromatography). For example, a related ethyl ester analog achieved a 72% yield using a methanol/acetic acid system with benzaldehyde . Optimization should focus on pH control and temperature to minimize side reactions.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzimidazole core and ester linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₇N₃O₂, theoretical 247.29 g/mol). Purity is assessed via HPLC with UV detection (λ ~254 nm) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar benzimidazole derivatives exhibit antimicrobial and anticancer properties. For example, ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate showed enzyme inhibition via binding to active sites of kinases . Researchers should conduct in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) using standardized cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and frontier orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., tubulin or DNA topoisomerases). For analogs, docking scores correlated with experimental IC₅₀ values in cancer models .
Q. How do substituent variations on the benzimidazole core affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., -NH₂) enhance DNA intercalation, while ester chain length modulates lipophilicity and membrane permeability. For instance, replacing methyl ester with ethyl ester increased logP by 0.3 units, improving blood-brain barrier penetration in rodent models .
Q. What strategies resolve contradictions in reported biological data for benzimidazole derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability) are recommended. A 2020 study reconciled conflicting kinase inhibition data by controlling ATP concentrations .
Q. How can X-ray crystallography elucidate the solid-state behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing motifs. For example, a related imidazolium salt showed π-π stacking between benzimidazole rings (3.5 Å spacing), influencing solubility. Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for heavy-atom derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors reduce racemization risks by minimizing residence time at high temperatures. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiopurity. A 2023 study achieved 99% ee for a similar ester using immobilized lipase catalysts in a packed-bed reactor .
Methodological Tables
Table 1 : Comparative Synthetic Yields for Benzimidazole Derivatives
| Derivative | Synthetic Route | Yield (%) | Reference |
|---|---|---|---|
| Ethyl analog | Condensation in methanol/acetic acid | 72 | |
| Methyl ester | Methanol reflux, DCC coupling | 65 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Functional Group |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (m, aromatic H), δ 3.6 (s, ester -OCH₃) | Benzimidazole core, ester |
| IR | 1705 cm⁻¹ (C=O stretch) | Ester linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
